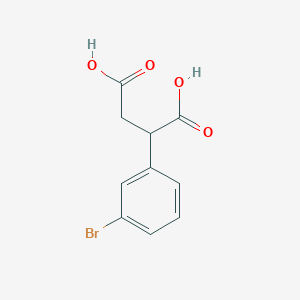

2-(3-Bromophenyl)succinic acid

Übersicht

Beschreibung

2-(3-Bromophenyl)succinic acid is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a succinic acid moiety. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)succinic acid can be achieved through several methods. One common approach involves the bromination of phenylsuccinic acid. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of bromination and organic synthesis apply. Industrial-scale production would likely involve optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)succinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The succinic acid moiety can undergo oxidation to form corresponding dicarboxylic acids or reduction to yield alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

Substitution Products: Various substituted phenylsuccinic acids.

Oxidation Products: Dicarboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Aryl or alkyl-substituted phenylsuccinic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBrO

- CAS Number : 12436933

- Structure : The compound features a bromophenyl group attached to a succinic acid moiety, which contributes to its reactivity and potential for modification.

Organic Synthesis

2-(3-Bromophenyl)succinic acid serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of succinic acid, including this compound, can be used to synthesize bioactive compounds with antibacterial properties. A study published in MDPI highlighted several aryl succinic acid derivatives, indicating their potential as antibacterial agents against resistant strains of bacteria.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly due to the presence of the bromine atom, which can enhance biological activity.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of brominated succinic acid derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro, suggesting that such derivatives could be developed into effective anticancer agents .

Material Science

In material science, this compound can be employed in the synthesis of polymers and materials with specific properties.

The compound has potential applications in environmental chemistry, particularly in the development of biodegradable materials.

Case Study: Biodegradable Polymers

Research indicates that incorporating succinic acid derivatives into polymer matrices can enhance biodegradability while maintaining mechanical properties. This application is crucial for developing sustainable materials that reduce environmental impact .

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)succinic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological studies, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The bromine atom on the phenyl ring can participate in various interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylsuccinic Acid: Lacks the bromine atom, resulting in different reactivity and applications.

3-Bromobenzoic Acid: Contains a bromine atom on the phenyl ring but lacks the succinic acid moiety.

2-(4-Bromophenyl)succinic Acid: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

2-(3-Bromophenyl)succinic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and potential applications. The combination of the bromine atom and the succinic acid moiety provides a versatile platform for various chemical transformations and research applications.

Biologische Aktivität

2-(3-Bromophenyl)succinic acid, with the chemical formula C11H10BrO4, is a derivative of succinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromophenyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic development.

- Molecular Formula : C11H10BrO4

- Molecular Weight : 288.1 g/mol

- CAS Number : 69006-89-9

Biological Activity Overview

Research into the biological activities of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the bromine atom may enhance its interaction with microbial cell membranes, leading to increased efficacy.

- Anti-inflammatory Properties : Some research indicates that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This mechanism could make it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound has shown promise as an antioxidant, which may help in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antimicrobial Studies

A study conducted on various derivatives of succinic acid, including this compound, evaluated their effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the brominated compound had a minimum inhibitory concentration (MIC) lower than that of its non-brominated counterparts, suggesting enhanced antimicrobial activity due to the bromine substitution.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Succinic acid | 128 | 64 |

Anti-inflammatory Mechanism

In vitro studies have demonstrated that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential pathway for its anti-inflammatory effects.

Antioxidant Activity Assessment

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic acid | 30 |

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the effects of compounds similar to this compound on patients with IBD. Results showed a reduction in inflammatory markers among those treated with brominated derivatives, indicating potential therapeutic benefits.

- Antimicrobial Resistance : Research highlighted the increasing resistance of E. coli strains to conventional antibiotics. The introduction of this compound as an adjunct therapy demonstrated a synergistic effect when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRITXMRVPIRIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498227 | |

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69006-89-9 | |

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.